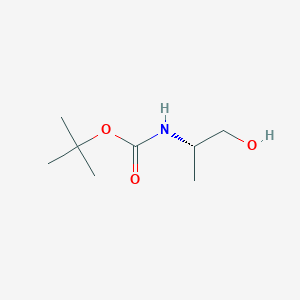

Boc-L-Alaninol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAFIZPRSXHMCO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427479 | |

| Record name | Boc-L-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79069-13-9 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-methylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79069-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-L-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl ((1S)-2-hydroxy-1-methylethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Boc-L-alaninol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57BU9FA6VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Boc-L-alaninol: A Comprehensive Technical Guide for Researchers

CAS Number: 79069-13-9

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Boc-L-alaninol. This chiral building block is a pivotal component in the synthesis of peptides and various pharmaceutical agents.

Physicochemical and Spectroscopic Data

This compound, also known as N-(tert-butoxycarbonyl)-L-alaninol, is a white to off-white crystalline powder.[1] Its chemical structure features a tert-butoxycarbonyl (Boc) protecting group on the amino group of L-alaninol, which enhances its stability and facilitates its use in multi-step organic syntheses.[1][2] The Boc group can be readily removed under mild acidic conditions, a crucial feature in peptide synthesis.[2]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO₃ | [3] |

| Molecular Weight | 175.23 g/mol | [3][4] |

| Melting Point | 53 - 58 °C | [1] |

| Optical Rotation [α]D²⁰ | -9.5 to -11.5 ° (c=1 in chloroform) | [1] |

| Purity | ≥98% (GC) | [3] |

| Storage Temperature | 0-8°C | [1] |

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis: It serves as a fundamental building block in the synthesis of peptides and peptidomimetics.[1][2] The Boc protecting group prevents unwanted side reactions at the N-terminus during peptide chain elongation.[2]

-

Drug Development: This compound is utilized in the creation of novel therapeutic agents.[1] For instance, it is a known intermediate in the synthesis of Silodosin, a medication used to treat benign prostatic hyperplasia.[5]

-

Chiral Synthesis: As a chiral molecule, this compound is a valuable starting material for the enantioselective synthesis of complex organic molecules.[6][7]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved from the readily available amino acid, L-alanine, through a three-step process involving esterification, Boc protection, and reduction.

Method 1: Synthesis from L-Alanine

This protocol details a common laboratory-scale synthesis of this compound.

Step 1: Esterification of L-Alanine to L-Alanine Methyl Ester Hydrochloride

-

Materials: L-alanine, Methanol (B129727), Thionyl chloride.

-

Procedure:

-

Suspend 107g of L-alanine in 600mL of methanol in a 2L three-neck flask equipped with a mechanical stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add 131mL of thionyl chloride dropwise to the stirred suspension.

-

Set up a gas absorption device.

-

Reflux the reaction mixture for 5-8 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the methanol under reduced pressure.

-

Wash the residue with 120mL of toluene (B28343) three times.

-

Evaporate the remaining toluene under reduced pressure to obtain a white solid, L-alanine methyl ester hydrochloride.

-

Yield: 99.6%.

-

Step 2: Boc Protection of L-Alanine Methyl Ester Hydrochloride

-

Materials: L-Alanine methyl ester hydrochloride, Triethylamine, Dichloromethane (B109758), Di-tert-butyl dicarbonate.

-

Procedure:

-

To a 2L three-neck flask, add 167g of L-alanine methyl ester hydrochloride, 242g of triethylamine, and 1L of dichloromethane.

-

Slowly add 313g of di-tert-butyl dicarbonate, followed by an additional 200mL of dichloromethane.

-

Stir the reaction at room temperature for 5 hours.

-

Monitor the reaction completion using TLC.

-

Quench the reaction with water.

-

Separate the dichloromethane layer and extract the aqueous layer twice with 500mL of dichloromethane.

-

Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain N-Boc-L-alanine methyl ester as a red liquid.

-

Yield: 92.2%.

-

Step 3: Reduction to N-Boc-L-alaninol

-

Materials: N-Boc-L-alanine methyl ester, Calcium chloride, Methanol, Tetrahydrofuran, Sodium borohydride (B1222165).

-

Procedure:

-

Add 134g of crushed calcium chloride to a 2L three-neck flask, followed by 400mL of methanol and 500mL of tetrahydrofuran.

-

Cool the mixture in an ice bath.

-

After stirring for 30 minutes, add 92g of sodium borohydride in batches.

-

Slowly add a solution of 224g of N-Boc-L-alanine methyl ester dissolved in 200mL of tetrahydrofuran.

-

Gradually raise the temperature to 70°C and continue the reaction for 15-20 hours.

-

Monitor the reaction completion using TLC.

-

Pour the reaction mixture into a large amount of ice water and filter the solid residue.

-

Wash the residue with dichloromethane three times (500mL each).

-

Separate the organic layer and extract the aqueous layer twice with 1L of dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain N-Boc-L-alaninol as a white solid.

-

Yield: 95.8%.

-

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound from L-alanine.

Caption: Synthetic pathway of this compound from L-alanine.

References

The Role of Boc-L-alaninol in Advanced Therapeutics: A Technical Guide to the Mechanism of Action of its Derivative, Darolutamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the function of Boc-L-alaninol as a critical chiral building block in the synthesis of advanced therapeutics. As this compound is a synthetic intermediate, this document focuses on the mechanism of action of Darolutamide, a potent second-generation androgen receptor inhibitor synthesized using a derivative of this compound. Darolutamide is approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).

Introduction: The Synthetic Utility of this compound

This compound, the tert-butyloxycarbonyl (Boc) protected form of L-alaninol, is not a biologically active agent with a direct mechanism of action. Instead, it serves as a crucial chiral intermediate in organic synthesis. The Boc protecting group shields the amine functionality, allowing for selective reactions at the hydroxyl group, while its inherent chirality is essential for creating enantiomerically pure pharmaceuticals. This control over stereochemistry is paramount in drug development, as the biological activity and safety of a molecule are often dictated by its three-dimensional structure. Its utility is exemplified in the synthesis of complex molecules like Darolutamide, where precise molecular architecture is key to its therapeutic function.

Darolutamide: A Potent Androgen Receptor (AR) Antagonist

Darolutamide is a structurally distinct and highly potent non-steroidal androgen receptor inhibitor (ARI). Its primary mechanism of action is the comprehensive blockade of the androgen receptor signaling pathway, which is a key driver of prostate cancer cell growth and survival. Darolutamide's efficacy stems from a multi-faceted approach, targeting three critical steps in AR activation.

Core Mechanisms of Action

Darolutamide's therapeutic effect is achieved through the following three primary mechanisms:

-

Competitive Inhibition of Androgen Binding: Darolutamide binds with high affinity to the ligand-binding domain (LBD) of the androgen receptor. This direct and competitive binding prevents natural androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), from occupying the LBD and activating the receptor.

-

Inhibition of AR Nuclear Translocation: Upon activation by androgens, the AR typically translocates from the cytoplasm into the nucleus. Darolutamide effectively prevents this critical step. By keeping the AR in the cytoplasm, it cannot access the nuclear chromatin and regulate gene expression.

-

Suppression of AR-Mediated Gene Transcription: Even if some AR molecules were to translocate to the nucleus, Darolutamide inhibits their ability to bind to androgen response elements (AREs) on DNA and mediate the transcription of target genes essential for prostate cancer cell proliferation and survival.

This comprehensive inhibition of the AR signaling pathway ultimately leads to decreased tumor cell proliferation and potent anti-tumor activity.

Quantitative Data: Potency and Efficacy of Darolutamide

The potency of Darolutamide has been quantified through various in vitro assays, demonstrating its high affinity for the androgen receptor and its effectiveness in inhibiting prostate cancer cell growth.

| Parameter | Value | Cell Line / System | Citation |

| Binding Affinity (Ki) | |||

| Darolutamide (diastereomers) | 11 nM | Competitive AR binding assay | [1] |

| Keto-darolutamide (active metabolite) | 8 nM | Competitive AR binding assay | [1] |

| Enzalutamide (comparator) | 86 nM | Competitive AR binding assay | [1] |

| Apalutamide (comparator) | 93 nM | Competitive AR binding assay | [1] |

| Cell Viability (IC50) | |||

| VCaP (prostate cancer) | 0.470 µM (470 nM) | Cell viability assay | [2] |

| 22RV1 (prostate cancer) | 46.6 µM | CellTiter-Glo assay | [3] |

| LNCaP (prostate cancer) | 33.8 µM | CellTiter-Glo assay | [3] |

| PC3 (prostate cancer) | 32.3 µM | CellTiter-Glo assay | [3] |

| DU145 (prostate cancer) | 11.0 µM | CellTiter-Glo assay | [3] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the androgen receptor signaling pathway and the experimental workflows used to characterize the mechanism of action of Darolutamide.

Androgen Receptor Signaling Pathway and Darolutamide Inhibition

Caption: Androgen receptor signaling pathway and points of inhibition by Darolutamide.

Experimental Workflow for Characterizing AR Inhibitors

Caption: Integrated workflow for evaluating the mechanism of action of an AR inhibitor.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to elucidate the mechanism of action of Darolutamide.

Protocol 1: Androgen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.[2][4]

-

Preparation of Reagents:

-

Assay Buffer (TEGD Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4.

-

Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) prepared in assay buffer at a concentration at or below its Kd for the AR.

-

AR Source: Cytosolic fraction from rat prostate tissue or recombinant human AR protein.

-

Unlabeled Competitor (for non-specific binding): High concentration of unlabeled DHT.

-

Test Compound (Darolutamide): Serial dilutions prepared in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, set up triplicate wells for Total Binding (Radioligand + AR), Non-specific Binding (Radioligand + AR + Unlabeled Competitor), and Test Compound (Radioligand + AR + Darolutamide dilutions).

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Unbound Ligand:

-

Add ice-cold hydroxyapatite (B223615) (HAP) slurry to each well to bind the AR-ligand complex.

-

Incubate on ice for 15-30 minutes with intermittent mixing.

-

Centrifuge the plate to pellet the HAP.

-

Aspirate the supernatant and wash the pellet with ice-cold wash buffer.

-

-

Detection and Analysis:

-

Add scintillation cocktail to each well.

-

Measure radioactivity using a liquid scintillation counter.

-

Calculate specific binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of Darolutamide to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol 2: AR Nuclear Translocation Assay via Immunofluorescence

This method visualizes the subcellular localization of the AR in response to androgen stimulation and inhibitor treatment.

-

Cell Culture and Treatment:

-

Seed prostate cancer cells (e.g., LNCaP) on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Starve cells in hormone-deprived medium (e.g., containing charcoal-stripped serum) for 24 hours.

-

Treat cells with: (a) Vehicle control, (b) Androgen (e.g., 1 nM R1881), (c) Darolutamide alone, (d) Androgen + Darolutamide for a specified time (e.g., 6 hours).

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., PBS with 5% bovine serum albumin).

-

Incubate with a primary antibody specific to the Androgen Receptor.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., Hoechst or DAPI).

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope.

-

Analyze the images to determine the localization of the AR signal (predominantly cytoplasmic, nuclear, or pancellular) in each treatment condition. The ratio of nuclear to cytoplasmic fluorescence intensity can be quantified.

-

Protocol 3: Analysis of AR-Mediated Gene Transcription by qRT-PCR

This protocol quantifies the mRNA levels of AR target genes to assess the transcriptional inhibitory activity of a compound.[1][3]

-

Cell Culture and Treatment:

-

Seed prostate cancer cells (e.g., VCaP) in 6-well plates.

-

Treat cells with varying concentrations of Darolutamide or a vehicle control in the presence of an androgen (e.g., 1 nM R1881) for 24 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Lyse the cells and isolate total RNA using a commercial RNA purification kit.

-

Assess RNA concentration and purity using a spectrophotometer.

-

Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare a reaction mixture containing cDNA template, primers for an AR target gene (e.g., KLK3 for PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

-

Perform the qRT-PCR using a real-time PCR system with standard cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.

-

Protocol 4: Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[3][5]

-

Cell Seeding and Treatment:

-

Seed prostate cancer cells (e.g., 22RV1, LNCaP) in an opaque-walled 96-well plate at a density of ~5,000 cells per well.

-

Allow cells to adhere for 24 hours.

-

Treat cells with a serial dilution of Darolutamide or vehicle control.

-

-

Assay Procedure:

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Detection and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Plot the luminescence signal against the log concentration of Darolutamide.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a vital synthetic tool, enabling the construction of complex, stereospecific molecules for therapeutic applications. Its derivative, Darolutamide, exemplifies the successful translation of chemical synthesis into a clinically effective agent. Darolutamide's robust mechanism of action, characterized by comprehensive inhibition of androgen receptor signaling at multiple key points, provides a strong rationale for its efficacy in treating advanced prostate cancer. The experimental protocols detailed herein represent the foundational methods for characterizing such targeted therapies, providing a framework for future research and development in this critical area of oncology.

References

Chiral Synthesis of Boc-L-alaninol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-L-alaninol is a pivotal chiral building block in contemporary organic synthesis, particularly valued in the development of pharmaceuticals and peptidomimetics.[1][2] Its structure, featuring a primary alcohol and an amine shielded by a tert-butoxycarbonyl (Boc) protecting group, offers significant versatility for chemical modification.[3][4] The Boc group's stability across a range of reaction conditions and its straightforward removal under mild acidic conditions make it a preferred choice for multi-step synthetic processes.[3] This guide provides a detailed overview of the primary synthetic routes to enantiomerically pure Boc-L-alaninol, complete with experimental protocols and comparative data to assist researchers in selecting the optimal methodology for their specific applications. The synthesis predominantly commences from the readily available and chiral amino acid, L-alanine, ensuring the stereochemical integrity of the final product.[4] Commercially available this compound, synthesized through such methods, boasts a high enantiomeric excess, typically around 98%.

Primary Synthetic Strategies

The chiral synthesis of this compound from L-alanine is primarily achieved through two well-established pathways. Both routes leverage the inherent chirality of L-alanine to produce the desired (S)-enantiomer of this compound. The divergence in the pathways lies in the sequence of the protection and reduction steps.

Route A involves an initial esterification of L-alanine, followed by the protection of the amino group with a Boc moiety, and concludes with the reduction of the methyl ester to the corresponding primary alcohol.

Route B presents a more direct approach to the intermediate L-alaninol through the direct reduction of L-alanine using a powerful reducing agent, followed by the protection of the resulting amino alcohol with a Boc group.

The following diagram illustrates the logical relationship between these two primary synthetic routes.

Caption: Synthetic pathways to this compound from L-alanine.

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall yield of the final product. The following tables provide a summary of the reported yields for the key transformations in both Route A and Route B.

Table 1: Yields for Synthetic Steps in Route A

| Step | Product | Reagents | Yield (%) |

| Esterification | L-Alanine methyl ester hydrochloride | L-Alanine, Methanol (B129727), Thionyl chloride | 99.6%[3][5] |

| Boc Protection | N-Boc-L-alanine methyl ester | L-Alanine methyl ester hydrochloride, Di-tert-butyl dicarbonate (B1257347), Triethylamine (B128534) | 92.2%[3][5] |

| Reduction | N-Boc-L-alaninol | N-Boc-L-alanine methyl ester, Sodium borohydride (B1222165), Calcium chloride | 95.8%[3][5] |

Table 2: Yields for Synthetic Steps in Route B

| Step | Product | Reagents | Yield (%) |

| Reduction | L-Alaninol | L-Alanine, Lithium aluminum hydride | 70-77%[1][3][6] |

| Boc Protection | N-Boc-L-alaninol | L-Alaninol, Di-tert-butyl dicarbonate | Not specified |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures.

Route A: Three-Step Synthesis

-

Procedure: To a 2L three-neck flask, add 107g of L-alanine and 600mL of methanol.[5] While stirring the mixture mechanically in an ice bath, slowly add 131mL of thionyl chloride dropwise.[5] Equip the flask with a gas absorption device and reflux the reaction for 5-8 hours.[5] Monitor the reaction completion using TLC.[5] After the reaction is complete, evaporate the methanol under reduced pressure.[5] Wash the residue with toluene (B28343) (3 x 120mL) and evaporate the remaining toluene under reduced pressure to obtain L-alanine methyl ester hydrochloride as a white solid.[5]

-

Procedure: In a 2L three-neck flask, combine 167g of L-alanine methyl ester hydrochloride, 242g of triethylamine, and 1L of dichloromethane (B109758).[5] Slowly add 313g of di-tert-butyl dicarbonate, followed by an additional 200mL of dichloromethane.[5] Allow the reaction to proceed at room temperature for 5 hours, monitoring completion by TLC.[5] Upon completion, quench the reaction with water.[5] Separate the dichloromethane layer and extract the aqueous layer with dichloromethane (2 x 500mL).[5] Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.[5] Evaporate the solvent to yield N-Boc-L-alanine methyl ester.[5]

-

Procedure: To a 2L three-neck flask, add 134g of crushed calcium chloride, followed by 400mL of methanol and 500mL of tetrahydrofuran.[5] Cool the mixture in an ice bath and, after stirring for 30 minutes, add 92g of sodium borohydride in batches.[5] Subsequently, slowly add a solution of 224g of N-Boc-L-alanine methyl ester dissolved in 200mL of tetrahydrofuran.[5] Gradually raise the temperature to 70°C and maintain the reaction for 15-20 hours, monitoring completion by TLC.[5] After the reaction is complete, pour the mixture into a large volume of ice water and filter the resulting solid residue.[5] Wash the residue with dichloromethane (3 x 500mL) and separate the organic layer.[5] Extract the aqueous layer with dichloromethane (2 x 1L).[5] Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[5] Evaporate the solvent to obtain N-Boc-L-alaninol as a white solid.[5]

Route B: Two-Step Synthesis

-

Procedure: Suspend 17g of lithium aluminum hydride in 600mL of dry THF under an argon atmosphere at 0°C.[1] Add 20g of solid L-alanine in small portions.[1] Slowly heat the mixture to reflux and maintain it overnight.[1] After cooling the mixture in an ice/water bath, very slowly add a saturated potassium carbonate solution (~100mL) to quench the reaction.[1] Filter the mixture and remove the solvents under reduced pressure.[1] The resulting residue can be distilled under high vacuum to yield L-alaninol.[1]

-

Procedure: The L-alaninol obtained from the direct reduction can be protected using standard Boc protection procedures, similar to the one described in Route A, Step 2, by reacting it with di-tert-butyl dicarbonate in the presence of a suitable base like triethylamine in a solvent such as dichloromethane.

Conclusion

The chiral synthesis of this compound is a well-documented process with reliable and high-yielding protocols. Route A, while involving an additional step, generally proceeds with higher overall yields and utilizes the milder reducing agent sodium borohydride. Route B offers a more direct path to the intermediate L-alaninol but requires the use of the more reactive and hazardous lithium aluminum hydride. The choice between these routes will depend on the specific requirements of the synthesis, including scale, available reagents, and safety considerations. Both pathways effectively preserve the stereochemical integrity of the starting L-alanine, providing access to enantiomerically pure this compound, a critical component in the advancement of pharmaceutical and chemical research.

References

Boc-L-alaninol derivatives and analogs

An In-depth Technical Guide to Boc-L-alaninol Derivatives and Analogs as Core Scaffolds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-L-alaninol, a pivotal chiral building block, and its derivatives and analogs, with a particular focus on their application in the design of enzyme inhibitors. This document details synthetic methodologies, quantitative data, and biological evaluation protocols relevant to the development of novel therapeutics.

Introduction to N-Boc-L-alaninol

N-tert-butoxycarbonyl-L-alaninol (N-Boc-L-alaninol) is a derivative of the natural amino acid L-alanine, featuring a protected amine and a primary alcohol.[1] This unique structure makes it a versatile starting material in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions and can be readily removed under mild acidic conditions, a desirable characteristic in multi-step synthetic pathways.[1][2] The inherent chirality of this compound, originating from L-alanine, makes it an invaluable asset for the asymmetric synthesis of complex molecules, including peptidomimetics and enzyme inhibitors.[3][4] Its utility is particularly pronounced in the development of chiral intermediates for the pharmaceutical industry.[1]

Synthesis of N-Boc-L-alaninol and Key Derivatives

The synthesis of N-Boc-L-alaninol from L-alanine is a well-established multi-step process. Furthermore, its primary alcohol and protected amine functionalities serve as handles for the synthesis of various derivatives, most notably the corresponding aldehyde, N-Boc-L-alaninal, a key intermediate for the construction of peptidyl mimetics.

Synthesis of N-Boc-L-alaninol

A common synthetic route to N-Boc-L-alaninol involves three main steps: esterification of L-alanine, protection of the amino group with a Boc moiety, and subsequent reduction of the ester to a primary alcohol.[5]

The general workflow for the synthesis of N-Boc-L-alaninol is depicted below:

Caption: Synthetic workflow for N-Boc-L-alaninol from L-alanine.

Table 1: Summary of Yields for the Synthesis of N-Boc-L-alaninol

| Step | Product | Reagents | Yield (%) | Reference |

| Esterification | L-Alanine methyl ester hydrochloride | L-Alanine, Methanol, Thionyl chloride | 99.6 | [5] |

| Boc Protection | N-Boc-L-alanine methyl ester | L-Alanine methyl ester hydrochloride, Di-tert-butyl dicarbonate, Triethylamine | 92.2 | [5] |

| Reduction (Method A) | N-Boc-L-alaninol | N-Boc-L-alanine methyl ester, Sodium borohydride, Calcium chloride | 95.8 | [5] |

| Reduction (Method B) | L-Alaninol | L-Alanine, Lithium aluminum hydride | 70 | [5] |

Oxidation to N-Boc-L-alaninal

N-Boc-L-alaninal is a crucial derivative used in the synthesis of various peptide analogs, including protease inhibitors.[6] It is typically prepared by the mild oxidation of N-Boc-L-alaninol.

Spectroscopic Characterization

The structural integrity of N-Boc-L-alaninol and its derivatives is confirmed through various spectroscopic techniques.

Table 2: Typical Spectroscopic Data for N-Boc-L-alaninol and a Derivative

| Compound | Technique | Key Signals | Reference |

| N-Boc-L-alaninol | 1H NMR | Signals corresponding to the Boc group, methyl, methine, and methylene (B1212753) protons. | [7] |

| 13C NMR | Resonances for the carbonyl of the Boc group, the quaternary carbon, and the carbons of the alaninol backbone. | [7] | |

| IR | Characteristic absorptions for N-H and O-H stretching, and C=O stretching of the carbamate. | [7] | |

| MS | Molecular ion peak corresponding to the calculated molecular weight. | [7] | |

| N-Boc-L-alanine-L-proline-OMe | 1H NMR (CDCl3) | 1.35 (d, J = 6.9 Hz, 3H), 1.40 (s, 9H), 1.90–2.27 (m, 4H), 3.54–3.71 (m, 2H), 3.70 (s, 3H), 4.45 (m, 1H), 4.51 (m, 1H) | [8] |

| IR (CHCl3) | Carbonyl absorptions at 1741 cm-1 (ester), 1682 cm-1 (Boc and peptide). | [8] |

This compound Analogs as Calpain Inhibitors

A significant application of this compound is in the synthesis of protease inhibitors. Calpains, a family of calcium-dependent cysteine proteases, are implicated in the pathogenesis of several neurodegenerative diseases, making them attractive therapeutic targets.[3][7][9] Analogs derived from this compound, particularly α-ketoamides, have been developed as potent calpain inhibitors.[10]

Calpain Signaling Pathway

Dysregulation of calpain activity contributes to neuronal damage in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[3][7] An increase in intracellular calcium leads to the pathological activation of calpain, which then cleaves various cellular substrates, disrupting neuronal function and leading to cell death.[2]

Caption: Role of calpain in neurodegeneration and the point of intervention for inhibitors.

Quantitative Biological Data

The efficacy of this compound-derived calpain inhibitors is determined by their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50).

Table 3: Representative Biological Activity of an α-Ketoamide Calpain Inhibitor

| Compound Class | Target | Potency (Ki) | Selectivity | Reference |

| α-Ketoamide derived from Phenylalanine | Human Calpain | 6 nM | Moderate selectivity against Cathepsin B (15-fold) and excellent selectivity against Cathepsin L (1000-fold) | [11] |

| α-Ketoamide (1c) | Calpain-1 | IC50 = 78 nM | Selective over papain and cathepsins B and K | [10] |

Experimental Protocols

Synthesis of a Representative α-Ketoamide Calpain Inhibitor

This protocol is a composite representation for the synthesis of an α-ketoamide calpain inhibitor based on available literature.

Materials:

-

N-Boc-L-alaninol

-

Oxidizing agent (e.g., Dess-Martin periodinane)

-

Dichloromethane (DCM)

-

Dipeptide nitrile

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIEA)

-

Trifluoroacetic acid (TFA)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Oxidation to Aldehyde: Dissolve N-Boc-L-alaninol in anhydrous DCM and cool to 0 °C. Add the oxidizing agent portion-wise and stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction and perform an aqueous work-up. Purify the crude product by column chromatography to yield N-Boc-L-alaninal.

-

Peptide Coupling: To a solution of the desired dipeptide nitrile in DMF, add coupling agents and a base. Add the N-Boc-L-alaninal and stir at room temperature overnight.

-

Boc Deprotection: Dissolve the coupled product in DCM and add TFA. Stir for 1-2 hours at room temperature. Remove the solvent under reduced pressure.

-

Final Coupling: Couple the deprotected amine with the desired carboxylic acid (e.g., a substituted benzoic acid) using standard peptide coupling conditions.

-

Purification: Purify the final α-ketoamide by column chromatography or preparative HPLC. Characterize the product by NMR and mass spectrometry.

Calpain Inhibition Assay (Fluorometric)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against calpain.[1][12]

Caption: Workflow for a fluorometric calpain inhibition assay.

Materials:

-

Purified calpain enzyme

-

Assay buffer

-

Fluorogenic calpain substrate (e.g., Ac-LLY-AFC)

-

Activation buffer (assay buffer with CaCl2)

-

Test compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare working solutions of calpain enzyme and fluorogenic substrate in assay buffer.

-

Assay Setup: In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme). Add the diluted calpain enzyme solution to all wells except the negative control.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Start the reaction by adding the activation buffer followed by the fluorogenic substrate solution to all wells.

-

Measurement: Immediately measure the fluorescence intensity kinetically at 37°C.

-

Data Analysis: Determine the reaction rate for each well. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the compound concentration to determine the IC50 value.[1]

Cell-Based Neuroprotection Assay (MTT Assay)

This assay assesses the ability of a calpain inhibitor to protect neuronal cells from a toxic insult.[13]

Caption: Workflow for a cell-based neuroprotection MTT assay.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

Test compound

-

Neurotoxic agent (e.g., glutamate)

-

MTT solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate neuronal cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Induce neurotoxicity by adding the neurotoxic agent.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours to allow viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) group and assess the neuroprotective effect of the compound.[13]

Conclusion

N-Boc-L-alaninol and its derivatives are indispensable tools in modern drug discovery. Their utility as chiral building blocks enables the synthesis of complex and stereochemically defined molecules. The development of this compound-derived analogs as potent and selective calpain inhibitors highlights their potential in addressing unmet medical needs in neurodegenerative diseases. The synthetic routes, analytical data, and biological evaluation protocols detailed in this guide provide a solid foundation for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assaying Calpain Activity | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

The Strategic Role of Boc-L-alaninol in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-L-alaninol (Boc-L-alaninol) is a pivotal chiral building block in the field of peptide chemistry and pharmaceutical development. As an amino alcohol derived from L-alanine, its amine group is strategically protected by a tert-butoxycarbonyl (Boc) group, rendering it an essential component for the synthesis of complex peptide analogs, peptidomimetics, and chiral intermediates.[1][2] The Boc protecting group offers stability under a range of reaction conditions while allowing for facile removal under mild acidic treatment, a cornerstone of many synthetic strategies.[1] This guide provides an in-depth overview of this compound, including its synthesis, physicochemical properties, detailed experimental protocols, and its versatile applications in drug discovery.

Physicochemical and Quantitative Data

Effective utilization of this compound requires a firm understanding of its physical and chemical properties. The following tables summarize key quantitative data for the compound and its synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 79069-13-9 | [1][3] |

| Molecular Formula | C₈H₁₇NO₃ | [1][3] |

| Molecular Weight | 175.23 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 53 - 62 °C | [3][5][6] |

| Purity | ≥98% | [1] |

| Optical Rotation | [α]D20 = -9.5 to -11.5° (c=1 in chloroform) | [3] |

| Storage Conditions | 0 - 8 °C, Sealed in dry, dark place | [1][3][7] |

Table 2: Summary of Reported Yields in a Common Synthesis Pathway

| Step | Product | Key Reagents | Reported Yield (%) |

| Esterification | L-Alanine methyl ester hydrochloride | L-Alanine, Methanol (B129727), Thionyl chloride | 99.6% |

| Boc Protection | N-Boc-L-alanine methyl ester | L-Alanine methyl ester HCl, (Boc)₂O, TEA | 92.2% |

| Reduction | N-Boc-L-alaninol | N-Boc-L-alanine methyl ester, NaBH₄, CaCl₂ | 95.8% |

Synthesis of this compound

This compound is typically prepared from the readily available amino acid L-alanine. A common and effective route involves a three-step process: esterification of L-alanine, protection of the amino group with a Boc moiety, and subsequent reduction of the methyl ester to a primary alcohol.

Experimental Protocol: Synthesis via Reduction of N-Boc-L-alanine methyl ester

This protocol outlines the synthesis starting from N-Boc-L-alanine methyl ester, which is derived from L-alanine.

Step 1: Esterification of L-Alanine

-

To a suspension of L-alanine in methanol, slowly add thionyl chloride at a controlled temperature (e.g., -10°C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Remove the solvent under reduced pressure to yield L-alanine methyl ester hydrochloride.

Step 2: Boc Protection

-

Dissolve L-alanine methyl ester hydrochloride in a suitable solvent such as dichloromethane.

-

Add triethylamine (B128534) (TEA) to neutralize the hydrochloride.

-

Slowly add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and stir at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify to obtain N-Boc-L-alanine methyl ester.

Step 3: Reduction to N-Boc-L-alaninol

-

In a three-neck flask, add crushed calcium chloride followed by methanol and tetrahydrofuran (B95107) (THF).

-

Cool the mixture in an ice bath and add sodium borohydride (B1222165) (NaBH₄) in portions while stirring.

-

Slowly add a solution of N-Boc-L-alanine methyl ester dissolved in THF.

-

Gradually raise the temperature to approximately 70°C and maintain for 15-20 hours.

-

Monitor the reaction by TLC. After completion, pour the mixture into a large volume of ice water.

-

Filter the solid residue and wash it with dichloromethane.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product, N-Boc-L-alaninol, as a white solid.

Role and Application in Peptide Synthesis

The primary function of the Boc group in this compound is to protect the N-terminal amine, preventing it from participating in unwanted side reactions during peptide bond formation.[6] This strategy is fundamental to both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

This compound is particularly valuable not for direct incorporation into a growing peptide chain via an amide bond (as it lacks a carboxyl group), but as a precursor for creating modified peptides. The free hydroxyl group allows for further functionalization, such as oxidation to an aldehyde or incorporation into ester linkages, making it a key component for synthesizing complex peptide analogs and peptidomimetics.[1]

Boc Deprotection: The Key Step

The removal of the Boc group is a critical step that regenerates the free amine, allowing for subsequent reactions. This is typically achieved under mild acidic conditions.

Experimental Protocol: Boc Group Deprotection

Reagents:

-

Boc-protected compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

Procedure:

-

Dissolve the Boc-protected compound in dichloromethane.

-

Add an excess of the deprotection reagent (e.g., a solution of 20-50% TFA in DCM, or 4M HCl in dioxane).[6][7]

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by TLC.[8]

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can be used directly in the next step or neutralized with a base like diisopropylethylamine (DIEA) if the free amine is required.[6]

Applications in Drug Discovery and Development

The unique structural features of this compound make it an indispensable tool in medicinal chemistry and drug discovery.[2]

-

Chiral Intermediates: It serves as a crucial starting material for the synthesis of enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry to ensure target specificity and reduce off-target effects.[2]

-

Peptidomimetics: The ability to modify the hydroxyl group allows for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved stability, bioavailability, and efficacy.[1]

-

Targeted Therapies: It can be used in bioconjugation processes to link biomolecules, creating targeted therapies or diagnostic agents for improved treatment precision.[2]

-

Synthesis of Bioactive Molecules: L-alaninol, the deprotected form, is an intermediate in the synthesis of several drugs, including the HIV-1 integrase inhibitor Cabotegravir and the kinase inhibitor Encorafenib.

Conclusion

N-Boc-L-alaninol is a high-value, versatile intermediate for advanced peptide synthesis and pharmaceutical research. Its defining features—a stable, yet easily removable, N-terminal protecting group and a modifiable hydroxyl function—provide chemists with a powerful tool for creating complex molecular architectures.[1] From the synthesis of chiral drugs to the development of novel peptidomimetics, this compound simplifies synthetic workflows, enhances yields, and expands the horizon of possibilities in drug discovery and development.[1][2]

References

- 1. chemscene.com [chemscene.com]

- 2. N-Boc-L-alaninol, 99% | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,1-Dimethylethyl N-((1S)-2-hydroxy-1-methylethyl)carbamate | C8H17NO3 | CID 7023103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Boc-L-alaninol | CAS#:79069-13-9 | Chemsrc [chemsrc.com]

- 6. N-Boc-L-alaninol CAS#: 79069-13-9 [m.chemicalbook.com]

- 7. 79069-13-9|this compound|BLD Pharm [bldpharm.com]

- 8. N-Boc-L-alaninol | 79069-13-9 [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Boc-L-alaninol as a Chiral Building Block

Introduction

N-tert-butoxycarbonyl-L-alaninol (this compound) is a highly versatile and valuable chiral building block in the fields of organic synthesis, medicinal chemistry, and drug development.[1][2] As a derivative of the natural amino acid L-alanine, it provides a crucial source of chirality for the synthesis of enantiomerically pure compounds.[2][3] Its structure is characterized by an N-terminal tert-butoxycarbonyl (Boc) protecting group and a primary alcohol, a combination that offers both stability and a site for diverse chemical modifications.[1][3] The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, making it an ideal protecting group for multi-step syntheses.[3][4] This unique structural arrangement makes this compound an essential intermediate in the synthesis of peptides, peptidomimetics, and complex pharmaceutical agents.[1][3]

Physicochemical and Chiroptical Properties

The physical and chemical properties of this compound are critical for its application in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 79069-13-9 | [1] |

| Molecular Formula | C₈H₁₇NO₃ | [1][5] |

| Molecular Weight | 175.23 g/mol | [5] |

| Appearance | White to off-white crystalline powder or lumps | [1][6] |

| Melting Point | 53 - 62 °C | [1][6] |

| Optical Rotation [α]D²⁰ | -9.5° to -11.5° (c=1 in chloroform) | [1] |

| Purity | ≥ 98% | [3][5][7] |

| Storage Conditions | 0 - 8 °C | [1] |

Synthesis of this compound: A General Workflow

The synthesis of this compound typically starts from the readily available and inexpensive chiral precursor, L-alanine. A common and efficient synthetic route involves a three-step process: esterification of the carboxylic acid, protection of the amino group with a Boc moiety, and subsequent reduction of the ester to a primary alcohol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 79069-13-9 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. N-Boc-L-alaninol | 79069-13-9 [chemicalbook.com]

- 7. N-(tert-Butoxycarbonyl)-L-alaninol | 79069-13-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Solubility of Boc-L-alaninol in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-L-alaninol (Boc-L-alaninol), a pivotal chiral building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is essential for optimizing reaction conditions, purification protocols, and formulation strategies. This document consolidates available qualitative solubility data for this compound and structurally related compounds, details a robust experimental protocol for quantitative solubility determination, and presents a logical workflow for this critical physicochemical property assessment.

Core Concepts in this compound Solubility

This compound is an amino alcohol derivative where the amino group of L-alaninol is protected by a tert-butoxycarbonyl (Boc) group. This protecting group imparts a significant nonpolar character to the molecule, which, in conjunction with the polar hydroxyl group, governs its solubility profile. The fundamental principle of "like dissolves like" is central to understanding its behavior. Solvents with the capacity to effectively solvate both the polar hydroxyl and the nonpolar Boc and alkyl moieties will exhibit a higher solubilizing capacity. Generally, this compound is soluble in various organic solvents while demonstrating limited solubility in water[1][2].

Solubility Data

Precise, quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively published in peer-reviewed literature. However, qualitative descriptions from various chemical suppliers and related literature provide valuable guidance for solvent selection. The following table summarizes the available qualitative solubility information for this compound and, for comparative purposes, for other structurally similar Boc-protected amino alcohols. This information is crucial for researchers in selecting appropriate solvent systems for their specific applications.

Table 1: Qualitative Solubility of this compound and Structurally Similar Compounds in Organic Solvents

| Compound | Solvent | Qualitative Solubility |

| This compound | Methanol | Soluble, Almost Transparency[1][3] |

| Ethanol | Soluble[1] | |

| Chloroform | Soluble[3] | |

| Dichloromethane | Soluble[4] | |

| Water | Sparingly Soluble[1] | |

| Boc-L-leucinol | Methanol | Soluble[5] |

| Dichloromethane | Soluble[5] | |

| Water | Limited Solubility[5] | |

| Boc-L-valinol | Not specified | Enhanced solubility due to the tert-butyl group[6] |

| Boc-L-phenylalaninol | Water | Insoluble[7] |

Note: The qualitative descriptions are based on information from chemical suppliers and may vary depending on the specific grade and purity of the compound and the experimental conditions.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following detailed methodology outlines the equilibrium saturation method followed by gravimetric analysis. This is a reliable and widely accepted method for determining the solubility of a solid compound in a liquid solvent.

Objective: To quantitatively determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

-

Equilibration:

-

Tightly seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation to ensure the solution is fully saturated.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant using a syringe fitted with a compatible filter to remove any undissolved particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Evaporate the solvent in a fume hood or using a gentle stream of inert gas.

-

Once the bulk of the solvent has evaporated, place the evaporation dish in a vacuum oven at a temperature below the melting point of this compound to remove any residual solvent until a constant weight is achieved.

-

Accurately weigh the evaporation dish containing the dried this compound residue.

-

-

Calculation and Data Reporting:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results and report the mean solubility with the standard deviation.

-

Mandatory Visualizations

To aid in the conceptualization of the experimental process, the following diagrams illustrate the logical workflow for solubility determination.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Boc-L-alaninol | 79069-13-9 [m.chemicalbook.com]

- 4. tert-Butyl (1-hydroxypropan-2-yl)carbamate|CAS 147252-84-4 [benchchem.com]

- 5. CAS 82010-31-9: boc-L-leucinol | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. N-Boc-L-phenylalaninol [chembk.com]

Boc-L-alaninol: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-L-alaninol. The information presented herein is critical for maintaining the integrity, purity, and performance of this key chiral building block in research, development, and manufacturing processes.

Core Stability Profile

N-tert-butoxycarbonyl-L-alaninol (this compound) is a protected amino alcohol widely utilized in peptide synthesis and the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group imparts specific stability characteristics that are crucial for its application. Generally, this compound is a stable compound when handled and stored under appropriate conditions.

It is a white to off-white crystalline powder or solid, a form that contributes to its stability when kept dry. The primary degradation pathway for this compound is hydrolysis, which can occur in the presence of moisture and is accelerated under acidic conditions. The Boc protecting group is designed to be stable under neutral and basic conditions but is readily cleaved by acids. Under acidic conditions, the Boc group degrades into isobutylene (B52900) and carbon dioxide.[]

Key factors influencing the stability of this compound include:

-

Temperature: Elevated temperatures can accelerate degradation.

-

Moisture: The compound is sensitive to humidity and can hydrolyze.

-

pH: It is sensitive to acidic environments, which can cause deprotection.

-

Light: While specific photostability studies are not widely available, standard practice for complex organic molecules is to protect them from light.

-

Oxidizing Agents: Contact with strong oxidizing agents should be avoided.[2]

Recommended Storage and Handling

To ensure the long-term stability and preserve the purity of this compound, the following storage and handling guidelines are recommended. These are based on information from various suppliers and safety data sheets.

| Parameter | Recommended Condition | Rationale & Remarks |

| Storage Temperature | 2°C to 8°C[2][3][4] | Refrigeration minimizes the rate of potential degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Minimizes contact with atmospheric moisture and oxygen. |

| Container | Tightly sealed, opaque container.[2] | Protects from moisture and light. |

| Environment | Store in a dry, well-ventilated place.[2][5] | Prevents hydrolysis due to ambient moisture. |

| Handling | - Avoid contact with skin and eyes. - Do not breathe dust. - Use in a well-ventilated area. - Wash thoroughly after handling. | Standard good laboratory practice for handling chemical reagents. |

| Incompatibilities | Strong acids, strong oxidizing agents.[2] | To prevent chemical reactions and degradation. |

Experimental Protocols for Stability Assessment

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify potential degradation products.

Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), and appropriate HPLC-grade solvents.

-

Instrumentation: HPLC with a UV detector, pH meter, calibrated oven, and a photostability chamber.

Forced Degradation Protocol

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Add 0.1 M HCl and reflux the solution for a specified period (e.g., 2, 4, 8 hours).

-

Neutralize the solution and analyze by HPLC.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound.

-

Add 0.1 M NaOH and reflux for a specified period.

-

Neutralize and analyze by HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound.

-

Add 3% H₂O₂ and keep at room temperature for a specified period.

-

Analyze by HPLC.

-

-

Thermal Degradation:

-

Place solid this compound in a calibrated oven at an elevated temperature (e.g., 60°C, 80°C) for a specified period.

-

Dissolve the stressed solid and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to UV light in a photostability chamber.

-

Analyze the solution at various time points by HPLC.

-

Analytical Method

A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with a suitable buffer, e.g., phosphate (B84403) buffer) and acetonitrile (B52724) or methanol.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizing Workflows and Pathways

The following diagrams illustrate key logical relationships in the handling and stability assessment of this compound.

Caption: Recommended workflow for the proper storage and handling of this compound.

Caption: Experimental workflow for a forced degradation study of this compound.

References

Boc-L-alaninol: A Technical Guide to Commercial Availability and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and key synthetic applications of Boc-L-alaninol. A vital chiral building block, N-Boc-L-alaninol is extensively utilized in peptide synthesis and the development of novel therapeutics. Its tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection under mild acidic conditions, rendering it an invaluable intermediate in complex organic synthesis.[1][2][3]

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The purity and price can vary, and it is typically sold in quantities ranging from grams to kilograms. Below is a summary of offerings from several prominent suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Quantity | Price (USD) | CAS Number |

| AKSci | 97% | 5 g | $13 | 79069-13-9 |

| 25 g | $20 | |||

| 100 g | $50 | |||

| 500 g | $150 | |||

| 1 kg | $280 | |||

| Chem-Impex | ≥ 99% (GC) | - | - | 79069-13-9 |

| ChemScene | ≥98% | 10 g | $5.00 - $8.00 | 79069-13-9 |

| 25 g | $10.00 - $15.00 | |||

| Sigma-Aldrich | 98% | - | - | 79069-13-9 |

| Thermo Scientific | 99% | 5 g | $119.65 | 79069-13-9 |

| 25 g | - | |||

| Tokyo Chemical Industry (TCI) | >98.0%(GC)(N) | - | - | 79069-13-9 |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the supplier's website for the most current pricing and availability. This list is not exhaustive.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1] Its key properties are summarized below.

Table 2: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 79069-13-9[1][4][5] |

| Molecular Formula | C₈H₁₇NO₃[1][4][5] |

| Molecular Weight | 175.23 g/mol [4][6] |

| Appearance | White to off-white powder or crystals[1] |

| Melting Point | 53 - 64 °C[1][7] |

| Optical Rotation | [α]²⁰/D -9.5 to -11.5° (c=1 in chloroform)[1] |

| Purity | ≥97% to ≥99%[1][4][5][7] |

| Storage | 0-8°C[1] |

Applications in Research and Development

N-Boc-L-alaninol serves as a crucial intermediate in several key areas of chemical and pharmaceutical research:

-

Peptide Synthesis : It is a fundamental building block in the synthesis of peptides. The Boc protecting group prevents unwanted reactions at the amino terminus during the coupling of amino acid residues.[1][3]

-

Drug Development : This compound is used to create novel therapeutic agents.[1] Its incorporation into molecules can enhance pharmacological properties.[8]

-

Chiral Building Block : As a chiral molecule, it is essential for the enantioselective synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2]

Experimental Protocols: Synthesis of N-Boc-L-alaninol

The synthesis of N-Boc-L-alaninol is commonly achieved from the readily available starting material, L-alanine. The following protocols describe a widely used three-step method.[2][9]

Workflow for the Synthesis of N-Boc-L-alaninol

Caption: A three-step synthesis of N-Boc-L-alaninol from L-alanine.

Table 3: Summary of Synthetic Steps and Yields

| Step | Product | Reagents | Yield (%) |

| 1. Esterification | L-Alanine methyl ester hydrochloride | L-Alanine, Methanol, Thionyl chloride | 99.6%[2][9] |

| 2. Boc Protection | N-Boc-L-alanine methyl ester | L-Alanine methyl ester hydrochloride, Di-tert-butyl dicarbonate, Triethylamine | 92.2%[2] |

| 3. Reduction | N-Boc-L-alaninol | N-Boc-L-alanine methyl ester, Sodium borohydride, Calcium chloride | 95.8%[2] |

Detailed Methodology

Step 1: Esterification of L-Alanine

-

Under an ice bath, slowly add 131 mL of thionyl chloride to a flask containing L-alanine in methanol, with mechanical stirring.[9]

-

Set up a gas absorption device and reflux the mixture for 5-8 hours.[9]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the methanol under reduced pressure.[9]

-

Wash the residue with toluene (B28343) (3 x 120 mL) and evaporate the remaining toluene under reduced pressure to yield L-alanine methyl ester hydrochloride as a white solid.[9]

Step 2: Boc Protection of L-Alanine Methyl Ester

-

To a 2L three-neck flask, add 167g of L-alanine methyl ester hydrochloride, 242g of triethylamine, and 1L of dichloromethane (B109758).[9]

-

Slowly add 313g of di-tert-butyl dicarbonate, followed by an additional 200mL of dichloromethane.[9]

-

Allow the reaction to proceed at room temperature for 5 hours.

-

Monitor the reaction by TLC.

-

Once complete, quench the reaction with water.

-

Separate the dichloromethane layer and extract the aqueous layer with dichloromethane (2 x 500 mL).[9]

-

Combine the organic layers and process to isolate N-Boc-L-alanine methyl ester.

Step 3: Reduction to N-Boc-L-alaninol

-

In a 2L three-neck flask, add 134g of crushed calcium chloride to 400mL of methanol and 500mL of tetrahydrofuran.[9]

-

Cool the mixture in an ice bath and stir for 30 minutes.

-

Add 92g of sodium borohydride in batches.[9]

-

Slowly add a solution of 224g of N-Boc-L-alanine methyl ester dissolved in 200mL of tetrahydrofuran.[9]

-

Gradually raise the temperature to 70°C and maintain for 15-20 hours.[9]

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into a large amount of ice water and filter the solid residue to obtain N-Boc-L-alaninol.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. N-Boc-L-alaninol, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound - CAS - 79069-13-9 | Axios Research [axios-research.com]

- 7. 79069-13-9 this compound AKSci J92720 [aksci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Page loading... [wap.guidechem.com]

Spectroscopic Data of Boc-L-alaninol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Boc-L-alaninol (tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate), a key chiral building block in peptide synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data, experimental protocols, and a workflow for analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment |

| DMSO-d₆ | 6.48-6.51 | d | 1H | NH | |

| 4.56-4.59 | m | 1H | OH | ||

| 3.47-3.61 | m | 1H | CH | ||

| 3.26-3.45 | m | 1H | CH₂ | ||

| 3.11-3.18 | m | 1H | CH₂ | ||

| 1.47 | s | 9H | C(CH₃)₃ | ||

| 0.85-0.96 | d | 3H | CHCH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) in ppm (Reference Compound) | Assignment (Reference Compound) | Predicted Assignment (this compound) |

| 174.2 | CO-OCH₃ | - |

| 155.4 | CO-OᵗBu | Carbonyl (C=O) of Boc group |

| 79.9 | C (CH₃)₃ | Quaternary carbon of Boc group |

| 52.3 | OCH₃ | - |

| 49.1 | C H(CH₃) | Methine (CH) |

| 28.3 | C(C H₃)₃ | Methyls of Boc group |

| 18.7 | CH(C H₃) | Methyl (CH₃) |

| - | - | Methylene (CH₂OH) |

Infrared (IR) Spectroscopy

The following table lists the characteristic absorption bands from the Attenuated Total Reflectance (ATR) IR spectrum of N-(tert-Butoxycarbonyl)-L-alaninol.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3250 | Strong, Broad | N-H stretch (amide) |

| 2975-2850 | Medium-Strong | C-H stretch (alkane) |

| ~1685 | Strong | C=O stretch (urethane carbonyl) |

| ~1520 | Strong | N-H bend (amide II) |

| ~1160 | Strong | C-O stretch (urethane) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns, primarily involving the loss of the Boc group.

| m/z | Relative Intensity | Assignment |

| 176.1281 | Moderate | [M+H]⁺ (Protonated Molecule) |

| 120.0811 | High | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 102.0913 | High | [M - C₄H₉O + H]⁺ (Loss of tert-butanol) or [M - C₅H₉O₂ + H]⁺ followed by rearrangement |

| 76.0757 | High | [M - C₅H₉O₂ + H]⁺ (Loss of Boc group) |

| 57.0704 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

-

The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is used. The spectral width is set to cover the range of 0-10 ppm. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used. The spectral width is set to cover the range of 0-200 ppm. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane (B109758) or methanol (B129727).

-

Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr) or the crystal of an ATR accessory.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample.

IR Spectrum Acquisition:

-

Record a background spectrum of the clean, empty salt plate or ATR crystal.

-

Place the sample-coated plate in the spectrometer's sample holder or press the solid film on the ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

ESI-MS Acquisition:

-

The analysis is performed on a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument for high-resolution mass measurements.

-

The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5-10 µL/min.

-

The ESI source parameters (e.g., capillary voltage, source temperature, and nebulizing gas flow) are optimized to achieve a stable signal and minimize in-source fragmentation.

-

Mass spectra are acquired in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected ions (e.g., m/z 50-500).

-

For fragmentation analysis (MS/MS), the protonated molecular ion ([M+H]⁺) is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate product ion spectra.